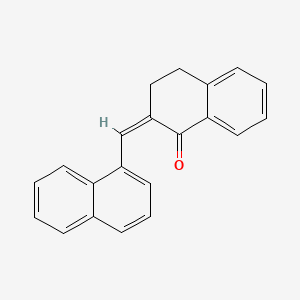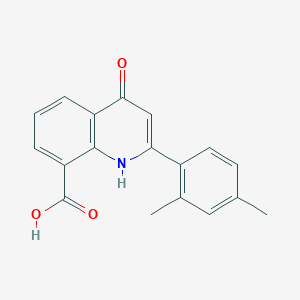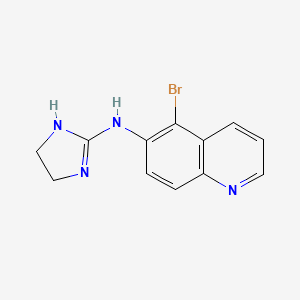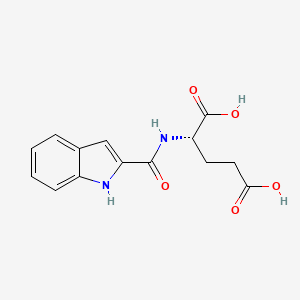![molecular formula C13H9ClN2O2S B11838635 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is an organic compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.74 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline typically involves the reaction of 3-chloro-2-nitrobenzoic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by cyclization to form the quinoxaline ring .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, which may include the use of advanced catalysts and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the quinoxaline ring.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or other reduced derivatives.
Applications De Recherche Scientifique
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA, proteins, and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloroquinoxaline
- 3-Methylsulfonylquinoxaline
- 2,3-Dichloroquinoxaline
Uniqueness
3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline is unique due to the presence of both a chlorine atom and a methylsulfonyl group on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H9ClN2O2S |
|---|---|
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
3-chloro-2-methylsulfonylbenzo[f]quinoxaline |
InChI |
InChI=1S/C13H9ClN2O2S/c1-19(17,18)13-12(14)15-10-7-6-8-4-2-3-5-9(8)11(10)16-13/h2-7H,1H3 |
Clé InChI |
SNHYVZDXYMNCRA-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC2=C(C=CC3=CC=CC=C32)N=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11838583.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)




![2-Cbz-2,8-diazaspiro[5.5]undecane](/img/structure/B11838629.png)

![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine hydrobromide](/img/structure/B11838637.png)
![2-(3,5-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11838640.png)

